molecular formula C19H18ClN5O3 B2822781 1-(4-chlorobenzyl)-8-[(2-furylmethyl)amino]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 369606-39-3

1-(4-chlorobenzyl)-8-[(2-furylmethyl)amino]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No. B2822781
M. Wt: 399.84
InChI Key: GKOZIMWHIANJEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This typically involves identifying the compound’s chemical formula, molecular weight, and structure. The compound’s IUPAC name can also provide clues about its structure.



Synthesis Analysis

Researchers would look at how the compound is synthesized. This could involve multiple steps, each with its own reactants, reagents, and conditions.



Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry can be used to determine the compound’s molecular structure.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. Researchers would look at the reactants, products, and the conditions under which the reaction occurs.



Physical And Chemical Properties Analysis

Researchers would look at properties like the compound’s melting point, boiling point, solubility, and stability.


Scientific Research Applications

Psychotropic Activity

A study by Chłoń-Rzepa et al. (2013) explored new 8-aminoalkyl derivatives of purine-2,6-dione, demonstrating their potential as 5-HT1A, 5-HT2A, and 5-HT7 receptor ligands. These compounds displayed promising anxiolytic and antidepressant properties in vivo, suggesting their application in treating psychiatric disorders. The modification of the arylalkyl/allyl substituent in position 7 of purine-2,6-dione opens avenues for designing new serotonin ligands with optimized psychotropic profiles (Chłoń-Rzepa et al., 2013).

Antimycobacterial Properties

Research by Bakkestuen, Gundersen, and Utenova (2005) synthesized 9-aryl-, 9-arylsulfonyl-, and 9-benzyl-6-(2-furyl)purines, evaluating their activity against Mycobacterium tuberculosis. The study found that 9-benzylpurines, particularly those with electron-donating substituents on the phenyl ring, exhibited significant antimycobacterial activity. This discovery highlights the compound's potential as a lead in developing new antituberculosis drugs, with specific emphasis on modifications at the purine 2-position to enhance antimicrobial efficacy (Bakkestuen et al., 2005).

Safety And Hazards

This involves looking at the compound’s toxicity, flammability, and other hazards. Material safety data sheets (MSDS) are a good source of this information.


Future Directions

Researchers would look at how the compound could be used in the future. This could involve looking at potential applications, improvements to the synthesis process, or new reactions that the compound could undergo.


I hope this helps! If you have any other questions, feel free to ask.


properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-8-(furan-2-ylmethylamino)-3,7-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN5O3/c1-23-15-16(22-18(23)21-10-14-4-3-9-28-14)24(2)19(27)25(17(15)26)11-12-5-7-13(20)8-6-12/h3-9H,10-11H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKOZIMWHIANJEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(N=C1NCC3=CC=CO3)N(C(=O)N(C2=O)CC4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorobenzyl)-8-[(2-furylmethyl)amino]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione

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